molecular formula C10H12ClNO B14415105 2-Butanone, 4-[(4-chlorophenyl)amino]- CAS No. 85937-41-3

2-Butanone, 4-[(4-chlorophenyl)amino]-

Cat. No.: B14415105
CAS No.: 85937-41-3
M. Wt: 197.66 g/mol
InChI Key: RVJYAGPYRPAWPI-UHFFFAOYSA-N
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Description

2-Butanone, 4-[(4-chlorophenyl)amino]- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a butanone group attached to an amino-substituted chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 2-Butanone, 4-[(4-chlorophenyl)amino]- typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the butanone group.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols are the primary products.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Butanone, 4-[(4-chlorophenyl)amino]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[(4-chlorophenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 4-[(4-chlorophenyl)amino]- is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially useful in specific applications where the chloro group plays a critical role.

Properties

CAS No.

85937-41-3

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-(4-chloroanilino)butan-2-one

InChI

InChI=1S/C10H12ClNO/c1-8(13)6-7-12-10-4-2-9(11)3-5-10/h2-5,12H,6-7H2,1H3

InChI Key

RVJYAGPYRPAWPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC1=CC=C(C=C1)Cl

Origin of Product

United States

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